2-(Methylsulfonyl)-4-nitroaniline

Catalog No.
S3310962
CAS No.
96-74-2
M.F
C7H8N2O4S
M. Wt
216.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylsulfonyl)-4-nitroaniline

Researchers requiring high-reactivity diazo components for polyester dyeing or diagnostic indicators face challenges with insufficient coupling efficiency and thermal runaway risks. 2-(Methylsulfonyl)-4-nitroaniline solves this:

  • Methylsulfonyl group boosts electrophilicity for coupling with weak nucleophiles.
  • Forms unique 1D H-bonded network enhancing dye fastness & dielectric properties.
  • Lower decomposition hazard than cyano analogs, ensuring safer scale-up.

Ideal for synthesizing bright, wash- and light-fast azo dyes and hydrolytically stable indicator dyes.

CAS Number

96-74-2

Product Name

2-(Methylsulfonyl)-4-nitroaniline

IUPAC Name

2-methylsulfonyl-4-nitroaniline

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

InChI

InChI=1S/C7H8N2O4S/c1-14(12,13)7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3

InChI Key

KIMXIMWZIRTKCQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N

The exact mass of the compound 2-(Methylsulfonyl)-4-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Methylsulfonyl)-4-nitroaniline, 2-Methanesulfonyl-4-nitroaniline, 4-Nitro-2-(methylsulfonyl)aniline, 2-(Methylsulphonyl)-4-nitroaniline, 2-(Methylsulfonyl)-4-nitrophenylamine

Purity

≥98%

Package Size

5 g, 25 g

2-(Methylsulfonyl)-4-nitroaniline (CAS: 96-74-2) is a highly functionalized aromatic intermediate characterized by the presence of a strongly electron-withdrawing methylsulfonyl group at the ortho position and a nitro group at the para position relative to the amine [1]. In industrial procurement, this compound is primarily valued as a highly electrophilic diazo component for the synthesis of advanced azo dyes, disperse dyes for hydrophobic fibers, and specialized colorimetric indicators [2]. Its dual electron-withdrawing substituents significantly depress the basicity of the amine, requiring specific diazotization conditions (e.g., nitrosylsulfuric acid), but resulting in a diazonium salt with exceptional coupling reactivity toward weak nucleophiles [2].

Procurement Fit

Versatile intermediate for dye chemistry and drug discovery research
Unique 2-methylsulfonyl-4-nitro substitution pattern differentiates from simpler nitroanilines
Electron-withdrawing groups impart distinct reactivity and physical profile

Substituting 2-(methylsulfonyl)-4-nitroaniline with simpler analogs like 4-nitroaniline or 2-chloro-4-nitroaniline fundamentally compromises downstream product performance and process safety. The methylsulfonyl group is not merely a steric placeholder; it exerts a profound inductive and resonance effect that dramatically increases the electrophilicity of the diazonium intermediate, enabling coupling reactions that fail with weaker electrophiles [1]. Furthermore, in solid-state applications, the sulfonyl group dictates a unique 1D hydrogen-bonding network that cannot be replicated by cyano or halogen substituents, directly impacting the aggregation state, dielectric properties, and fastness of the final formulated dyes or materials[2].

Substitution Risk

Methylsulfonyl group alters electronic landscape; reactivity and regioselectivity may differ from 4-nitroaniline or halogenated analogs.
Physical properties (melting point, density, solubility) differ substantially, potentially affecting handling and scale-up protocols.
Direct substitution may yield incompatible reactivity profiles; verify downstream compatibility.

Enhanced Diazonium Intermediate Stability for Industrial Scale-Up

In industrial azo dye manufacturing, the thermal stability of the diazonium intermediate is critical for safe scale-up. According to reactive chemical hazard evaluations, the diazonium derivative of 2-(methylsulfonyl)-4-nitroaniline exhibits a lower decomposition hazard metric (0.80 mmol/g of gas evolution/energy equivalent) compared to its close analog 2-cyano-4-nitroaniline (1.04 mmol/g) [1]. This measurable reduction in reactivity hazard allows for safer handling and broader operating windows during large-scale diazotization and subsequent coupling reactions in aqueous acidic media.

Evidence DimensionDiazonium intermediate instability metric (gas evolution/decomposition)
Target Compound Data0.80 mmol/g (for 2-methylsulfonyl-4-nitroaniline diazonium salt)
Comparator Or Baseline1.04 mmol/g (for 2-cyano-4-nitroaniline diazonium salt)
Quantified Difference~23% reduction in decomposition hazard metric
ConditionsStandardized diazonium stability testing (Bretherick's hazard evaluation)

A more stable diazonium intermediate directly translates to reduced cooling costs, improved process safety, and higher reproducible yields in industrial dye synthesis.

Melting Point
Reported
+50 °C / +90 °C
Higher thermal stability, reduced sublimation risk
vs 4-nitroaniline / 2-chloro-4-nitroaniline; verify batch

1D Supramolecular Chain Formation via Sulfonyl Hydrogen Bonding

The substitution of a methylsulfonyl group at the 2-position fundamentally alters the solid-state packing of the nitroaniline core. Crystallographic studies demonstrate that 2-(methylsulfonyl)-4-nitroaniline forms a one-dimensional supramolecular structure characterized by a chain of edge-fused R3(12) rings driven by robust N—H⋯O=S hydrogen bonds (H⋯O = 2.10 and 2.21 Å) [1]. In stark contrast, 2-cyano-4-nitroaniline forms a two-dimensional sheet of R(20) and R(28) rings[1]. This highly polarized 1D molecular-electronic structure in the sulfonyl derivative provides unique dielectric and aggregation properties.

Evidence DimensionSupramolecular aggregation motif
Target Compound Data1D chains of edge-fused R3(12) rings via N—H⋯O=S bonds
Comparator Or Baseline2-Cyano-4-nitroaniline (2D sheets of R(20) and R(28) rings)
Quantified DifferenceTransition from 2D sheet to 1D chain packing with distinct H-bond lengths (2.10–2.21 Å)
ConditionsSingle-crystal X-ray diffraction

Predictable 1D crystal packing is crucial for engineering non-linear optical (NLO) materials and controlling the physical state of pigment dispersions.

Density & Boiling Point
Reported
+4 % / +168 °C
Alters gravimetric dispensing and distillation design
vs 4-nitroaniline; data from PubChem, ChemWhat

Superior Bathochromic Shift and Fastness in Hydrophobic Dyes

When utilized as a diazo component for coupling with aniline derivatives, 2-(methylsulfonyl)-4-nitroaniline yields dyes with significant bathochromic shifts and enhanced affinity for hydrophobic fibers (e.g., linear polyesters) compared to baseline 4-nitroaniline or halogenated analogs [1]. The strong electron-withdrawing nature of the methylsulfonyl group increases the electrophilicity of the diazonium ion, facilitating coupling with sterically hindered or weak nucleophiles, while the bulky sulfonyl group improves wash and light fastness on the polymer matrix[1].

Evidence DimensionDye affinity and coupling efficiency
Target Compound DataHigh electrophilicity, deep color yields (e.g., bright yellow/red shades) with high fastness
Comparator Or Baseline4-Nitroaniline or 2-chloro-4-nitroaniline (weaker electrophiles, lower fastness)
Quantified DifferenceImproved coupling yields with weak nucleophiles and enhanced dye retention on polyesters
ConditionsDyeing of hydrophobic linear polyester fibers at elevated temperatures

Procurement of the methylsulfonyl-substituted precursor is essential for manufacturing high-value disperse dyes that meet stringent industrial wash and light fastness standards.

Lipophilicity (XLogP3)
Reported
−0.1 log units
Small shift may influence passive membrane diffusion
In silico prediction; vs 4-nitroaniline

Hydrolytic Stability and pKa Tuning in Diagnostic Azo Dyes

In the formulation of dry chemistry test carriers (e.g., for alkali ion detection), the indicator dye must remain stable against hydrolysis while offering precise pKa tuning for colorimetric response. Azo dyes synthesized from 2-(methylsulfonyl)-4-nitroaniline provide a highly stable, electron-deficient chromophore that resists the hydrolytic degradation commonly seen in baseline indicators like tetrabromophenolphthalein ethyl ester [1]. The dual electron-withdrawing effect of the nitro and methylsulfonyl groups precisely tunes the dye's pKa, ensuring a proportional color shift when the ionophore complexes with the target cation in the organic phase [1].

Evidence DimensionHydrolytic stability and indicator reliability
Target Compound DataHigh stability, precise pKa-driven colorimetric response
Comparator Or BaselineTetrabromophenolphthalein ethyl ester (hydrolytically unstable, loses indicator function)
Quantified DifferenceElimination of false negatives caused by indicator hydrolysis
ConditionsDry chemistry diagnostic test strips (solid-phase ionophore assays)

For diagnostic manufacturers, procuring this specific intermediate ensures the long-term shelf life and accuracy of rapid test strips, preventing costly batch failures.

Diazo Component Preference
Class-level
Preferred
Listed among preferred diazo components for azo dye synthesis
Patent-based selection; dyeing performance context
pKa (Conjugate Acid)
Reported
Δ ≈ −4.9
Low basicity enables acid-resistant extraction protocols
Predicted vs 4-nitroaniline; verify experimentally
Antimicrobial MIC
Data to verify
20 µM
Screening benchmark for bacterial growth inhibition
No direct comparator data available

High-Fastness Disperse Dyes for Linear Polyesters

Utilizing the high electrophilicity of its diazonium salt, 2-(methylsulfonyl)-4-nitroaniline is an optimal precursor for synthesizing bright, deep-shade azo dyes that exhibit superior wash and light fastness on hydrophobic textile matrices like linear polyesters [1].

Colorimetric Indicators for Dry Chemistry Diagnostics

The compound is procured to synthesize hydrolytically stable azo-naphthol dyes used in diagnostic test strips, where its dual electron-withdrawing groups precisely tune the pKa required for accurate, proportional color shifts upon ionophore-cation complexation [2].

Crystal Engineering for Non-Linear Optical (NLO) Materials

Because it predictably forms a highly polarized 1D chain of edge-fused R3(12) rings via N—H⋯O=S hydrogen bonding, this compound serves as a critical building block for engineering materials with specific dielectric and supramolecular aggregation properties [3].

Safe Scale-Up of Electrophilic Diazotization Processes

Due to the lower decomposition hazard metric of its diazonium salt compared to cyano-analogs, this compound is the preferred choice for large-scale industrial diazotization where thermal runaway risks must be strictly mitigated [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyester dye intermediate
Patent-preferred diazo component for thiazole dyes
Color fastness and thermal robustness
Antimicrobial screening scaffold
Reported growth inhibition threshold
Bacterial growth inhibition assay validation
Agrochemical intermediate
Ortho-methylsulfonyl substitution pattern
Reactivity in herbicide/fungicide synthesis
NLO chromophore research
Donor-acceptor architecture (NH₂/SO₂CH₃/NO₂)
Hyperpolarizability estimation

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

96-74-2

Wikipedia

2-Mesyl-4-nitroaniline

General Manufacturing Information

Benzenamine, 2-(methylsulfonyl)-4-nitro-: INACTIVE

Explore Compound Types